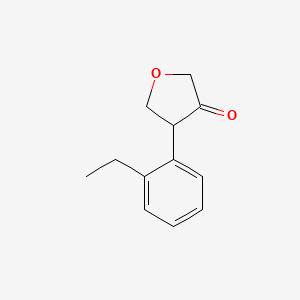
2-Chloro-1-(methoxymethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(methoxymethyl)-1H-imidazole is a heterocyclic organic compound that contains both chlorine and methoxymethyl groups attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(methoxymethyl)-1H-imidazole typically involves the reaction of imidazole with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloromethyl methyl ether. The general reaction scheme is as follows:
Imidazole+Chloromethyl methyl etherNaHthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反应分析
Types of Reactions
2-Chloro-1-(methoxymethyl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of imidazolines.
科学研究应用
2-Chloro-1-(methoxymethyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-(methoxymethyl)-1H-imidazole involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxymethyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Chloro-1,1,1-trimethoxyethane: A chloromethyl heterocyclic compound with similar reactivity.
2-Chloro-1-methylpyridinium iodide: Used as a dehydrating agent in organic synthesis.
2-Chloro-1-(1-chlorocyclopropyl) ethanone: Another chlorinated compound with distinct chemical properties.
Uniqueness
2-Chloro-1-(methoxymethyl)-1H-imidazole is unique due to the presence of both chlorine and methoxymethyl groups on the imidazole ring
属性
分子式 |
C5H7ClN2O |
|---|---|
分子量 |
146.57 g/mol |
IUPAC 名称 |
2-chloro-1-(methoxymethyl)imidazole |
InChI |
InChI=1S/C5H7ClN2O/c1-9-4-8-3-2-7-5(8)6/h2-3H,4H2,1H3 |
InChI 键 |
NRMXXYLEFLZHML-UHFFFAOYSA-N |
规范 SMILES |
COCN1C=CN=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



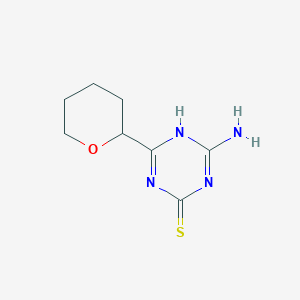
![Ethyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13217147.png)

![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea](/img/structure/B13217165.png)
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one](/img/structure/B13217177.png)
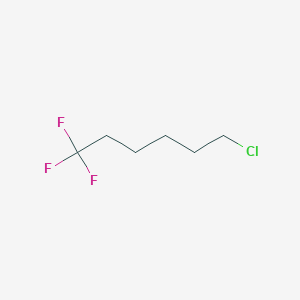
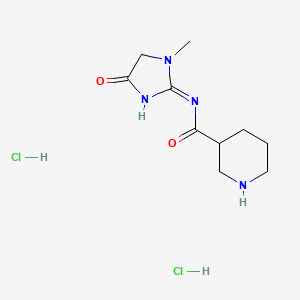

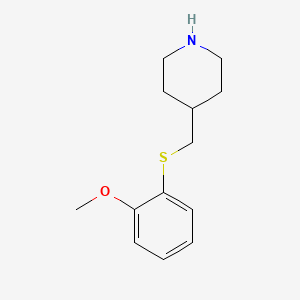
![4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13217200.png)


